Cas no 360575-28-6 (2-Bromo-6-fluorobenzaldehyde)
2-Bromo-6-fluorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-fluorobenzaldehyde
- 2-Brom-6-fluor-benzaldehyd
- 2-bromo-6-fluoro-benzaldehyde
- 2-bromo-6-fluorobenzenecarbaldehyde
- 2-FLUORO-6-BROMOBENZALDEHYDE
- 6-bromo-2-fluorobenzaldehyde
- 6-FLUORO-2-BROMOBENZALDEHYDE
- 2-Bromo-6-fluorobenz aldehyde
- 2-BroMo-6-fluorobenzaldehyde 96%
- 2-BroMo-6-fluorobenzaldehyde, 95+%
- Benzaldehyde,2-broMo-6-fluoro-
- Structure Search 2-Bromo-4-fluorobenzaldehyde
- 2-Bromo-6-fL
- 2-BROMO-6-FLUOROBENZALDEHYDE CAS: 360575-28-6
- CS-D1749
- J-508455
- AKOS005071956
- 2-Bromo-6-fluorobenzaldehyde, 96%
- AB14028
- PJNILWKRAKKEQM-UHFFFAOYSA-N
- SY022949
- Z1138557911
- FT-0644507
- MFCD03407341
- SCHEMBL62458
- 360575-28-6
- BA-0930
- EN300-70777
- AM20061011
- Benzaldehyde, 2-bromo-6-fluoro-
- EX-A7846N
- BCP13083
- C7H4BrFO
- AC-1362
- DTXSID90625903
- 2-Bromo-6-fluorobenzaldehyde , 2-Fluoro-6-bromobenzaldehyde
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- MDL: MFCD03407341
- Inchi: 1S/C7H4BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
- InChI Key: PJNILWKRAKKEQM-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(C=1C=O)F
Computed Properties
- Exact Mass: 201.94300
- Monoisotopic Mass: 201.943
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1A^2
- XLogP3: 2.2
Experimental Properties
- Color/Form: No data available
- Density: 1.70
- Melting Point: 43-47 °C
- Boiling Point: 228.5℃ at 760 mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: 1.585
- Solubility: Chlorofrom (Slightly), Ethyl Acetate (Slightly)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 17.07000
- LogP: 2.40070
- Sensitiveness: Light Sensitive
- Solubility: Slightly soluble in water.
2-Bromo-6-fluorobenzaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 3335
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- HazardClass:9
- Storage Condition:Store at room temperature
2-Bromo-6-fluorobenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-Bromo-6-fluorobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1A22-25g |
2-Bromo-6-fluorobenzaldehyde |
360575-28-6 | 98% | 25g |
¥224.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1A22-5g |
2-Bromo-6-fluorobenzaldehyde |
360575-28-6 | 98% | 5g |
¥64.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1A22-1g |
2-Bromo-6-fluorobenzaldehyde |
360575-28-6 | 98% | 1g |
¥32.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1A22-100g |
2-Bromo-6-fluorobenzaldehyde |
360575-28-6 | 98% | 100g |
¥880.0 | 2022-06-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 709824-1G |
2-Bromo-6-fluorobenzaldehyde |
360575-28-6 | 1g |
¥325.45 | 2023-11-27 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803535-500g |
2-Bromo-6-fluorobenzaldehyde |
360575-28-6 | 95% | 500g |
3,101.40 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015849-1g |
2-Bromo-6-fluorobenzaldehyde |
360575-28-6 | 95% | 1g |
¥25 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015849-5g |
2-Bromo-6-fluorobenzaldehyde |
360575-28-6 | 95% | 5g |
¥41 | 2024-05-24 | |
| TRC | B683305-1g |
2-Bromo-6-fluorobenzaldehyde |
360575-28-6 | 1g |
$ 52.00 | 2023-09-08 | ||
| TRC | B683305-5g |
2-Bromo-6-fluorobenzaldehyde |
360575-28-6 | 5g |
$ 92.00 | 2023-09-08 |
2-Bromo-6-fluorobenzaldehyde Suppliers
2-Bromo-6-fluorobenzaldehyde Related Literature
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P. G. Sajan,M. N. Kumara Anal. Methods 2015 7 9971
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Gabriel Aullón,Margarita Crespo,Mercè Font-Bardia,Jesús Jover,Manuel Martínez,Jack Pike Dalton Trans. 2015 44 17968
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3. Gold nanoparticle-based lateral flow immunoassay for the rapid detection of flumetralin in orangeXinxin Xu,Lu Lin,Hua Kuang,Liqiang Liu,Liguang Xu,Chuanlai Xu Analyst 2022 147 3684
Additional information on 2-Bromo-6-fluorobenzaldehyde
Recent Advances in the Application of 2-Bromo-6-fluorobenzaldehyde (CAS: 360575-28-6) in Chemical Biology and Pharmaceutical Research
2-Bromo-6-fluorobenzaldehyde (CAS: 360575-28-6) has emerged as a versatile building block in chemical biology and pharmaceutical research, particularly in the synthesis of novel bioactive compounds and drug candidates. Recent studies have highlighted its significance as a key intermediate in the development of small-molecule inhibitors, fluorescent probes, and other pharmacologically active agents. This research brief consolidates the latest findings on the applications and synthetic utility of this compound, providing insights into its role in advancing drug discovery and chemical biology.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Bromo-6-fluorobenzaldehyde as a crucial precursor in the synthesis of potent kinase inhibitors targeting cancer-related pathways. The researchers developed a novel series of compounds by leveraging the reactivity of both the bromo and fluoro substituents, which allowed for selective functionalization at multiple positions. The resulting inhibitors showed promising activity against several cancer cell lines, with IC50 values in the low nanomolar range.
In the field of chemical biology, 2-Bromo-6-fluorobenzaldehyde has been employed in the design of fluorescent molecular probes for imaging applications. A recent publication in ACS Chemical Biology described its incorporation into a Förster resonance energy transfer (FRET)-based probe for monitoring enzymatic activity in live cells. The unique electronic properties imparted by the bromo and fluoro substituents were found to significantly enhance the photostability and sensitivity of the probe compared to conventional analogs.
The synthetic versatility of 2-Bromo-6-fluorobenzaldehyde has been further demonstrated in pharmaceutical process chemistry. A 2024 study in Organic Process Research & Development reported an optimized large-scale synthesis of this compound with improved yield and purity, addressing previous challenges in its industrial production. The authors developed a novel catalytic system that minimized side reactions while maintaining the integrity of both halogen substituents, which are critical for downstream applications.
Emerging research has also explored the use of 2-Bromo-6-fluorobenzaldehyde in the development of covalent inhibitors. A recent preprint in ChemRxiv detailed its application in creating targeted covalent modifiers of cysteine residues in disease-relevant proteins. The electron-withdrawing nature of the fluoro group was found to enhance the electrophilicity of adjacent reactive centers, while the bromo substituent served as an excellent handle for further structural elaboration.
In conclusion, 2-Bromo-6-fluorobenzaldehyde (360575-28-6) continues to prove its value as a multifunctional building block in chemical biology and pharmaceutical research. Recent advancements have expanded its applications from traditional medicinal chemistry to cutting-edge chemical biology tools and process chemistry solutions. The compound's unique combination of reactivity and stability makes it particularly valuable for the development of next-generation therapeutics and research tools. Future research directions may focus on exploring its potential in new therapeutic areas and further optimizing its synthetic accessibility for industrial-scale applications.
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